molecular formula C21H21ClFNO B146381 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride CAS No. 52669-92-8

4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride

Cat. No.: B146381
CAS No.: 52669-92-8
M. Wt: 357.8 g/mol
InChI Key: ZNOLNAPJKOYTHY-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride is a complex organic compound that features a combination of chlorophenyl and fluorophenyl groups attached to a dihydropyridine ring

Scientific Research Applications

Chemical Analysis and Pharmaceutical Formulations

A study by Monser and Trabelsi (2003) developed a sensitive HPLC method for determining haloperidol and its degradation products, including 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone, in pharmaceutical formulations. This method uses a porous graphitic carbon column and has proven effective for simultaneous determination of haloperidol and its degradation products in pharmaceuticals (Monser & Trabelsi, 2003).

Chemical Synthesis and Structural Analysis

Quiroga et al. (1999) synthesized and performed NMR solution studies on various pyrazolo[3,4-b]pyridines, including compounds related to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. Their X-ray diffraction studies revealed insights into the molecular structure of these compounds (Quiroga et al., 1999).

Application in Organic Chemistry

Kariuki, Abdel-Wahab, and El‐Hiti (2021) worked on the synthesis and structural characterization of various thiazoles, including derivatives similar to the compound . Their work contributes to the broader understanding of organic synthesis and molecular structures in chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Spectroscopic and Quantum Chemical Studies

Satheeshkumar et al. (2017) conducted spectroscopic and quantum chemical studies on molecules with structural similarities to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. They analyzed molecular geometry, chemical reactivity, and molecular electrostatic potential, providing valuable insights into the chemical properties of such compounds (Satheeshkumar et al., 2017).

Innovative Applications in Chemistry

El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with pyridin-2-yl-dihydro-1,2,4-triazinone coordinated to palladium(II), demonstrating advanced applications in the field of coordination chemistry and catalysis (El-Abadelah et al., 2018).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.

    Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.

    Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction using a fluorophenyl ketone and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

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Properties

IUPAC Name

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLNAPJKOYTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200642
Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
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Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52669-92-8
Record name HPTP
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URL https://commonchemistry.cas.org/detail?cas_rn=52669-92-8
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Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorphenyl-1-(1,2,3,6-tetrahydropyridinyl))]-1-(4-fluorphenyl)-1-butanon
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Record name 4-(4-(P-CHLOROPHENYL)-2,5,6-TRIHYDROPYRIDINO)-4'-FLUOROBUTYROPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
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4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride

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